4,7-Diphenyl-2-benzofuran-1,3-dione
Description
Significance of Polycyclic Diones and Furanone Architectures in Contemporary Chemistry
Polycyclic compounds, which are organic molecules featuring multiple closed rings of atoms, form a cornerstone of modern organic chemistry. wikipedia.org When these structures incorporate dione (B5365651) functionalities (two ketone groups) and furanone rings, they give rise to architectures with significant utility in both materials science and medicinal chemistry.
The furanone ring, a five-membered heterocycle containing an oxygen atom, is a well-acknowledged scaffold of immense pharmaceutical importance. bohrium.comnih.govebi.ac.uk Its presence in numerous natural and synthetic compounds has established it as an indispensable motif in the design and development of new therapeutic agents. bohrium.comnih.govebi.ac.ukresearchgate.net Furanone-containing compounds have been investigated for a wide array of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. nih.govresearchgate.net This has made the synthesis of furanone derivatives a prime interest among researchers aiming to develop novel therapeutic agents. bohrium.comnih.govebi.ac.ukresearchgate.net
Polycyclic diones, such as those derived from indane-1,3-dione, are also valuable building blocks. Their electrophilic nature and potential for functionalization make them key components in the synthesis of advanced materials. For instance, dione-based structures are leveraged to create compounds with enhanced π-electron delocalization, forming efficient donor-π-acceptor systems for applications in nonlinear optics and multiphoton lithography. acs.org The construction of designed polycyclic systems is a challenging yet intriguing area of organic synthesis, often relying on planned sequences of reactions to build complex molecular frameworks. organic-chemistry.org
Overview of Heterocyclic Compound Research Landscapes
Heterocyclic chemistry, the study of cyclic compounds containing atoms of at least two different elements in their rings, is a vibrant and foundational field within organic chemistry. numberanalytics.comnumberanalytics.com These compounds are ubiquitous in nature and are central to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com
Current research in this landscape is highly focused on several key areas. A major trend is the development of more efficient, sustainable, and environmentally friendly synthesis methods, often employing advances in catalysis and green chemistry. numberanalytics.comnumberanalytics.com There is a continuous exploration of new applications for heterocyclic compounds, driven by the demand for novel molecules with specific biological or physical properties. numberanalytics.comnumberanalytics.com In medicinal chemistry, there is a strong emphasis on understanding the structure-activity relationships of bioactive heterocyclic compounds to design and optimize new drug candidates with improved therapeutic profiles. mdpi.com Furthermore, the use of computational methods for synthesis design and property prediction is an emerging trend that is accelerating the pace of discovery in the field. numberanalytics.commdpi.com
Structural Peculiarities of 4,7-Diphenyl-2-benzofuran-1,3-dione within the Benzofuranone Class
The compound this compound belongs to the benzofuranone class, characterized by a fused benzene (B151609) and furan (B31954) ring system. nih.govscienceopen.com Structurally, it is a derivative of phthalic anhydride (B1165640), which is an isobenzofuran-1,3-dione. The key structural features of this specific molecule are the two phenyl groups attached at the 4 and 7 positions of the benzofuran (B130515) core.
A significant point of interest is that this compound is often synthesized and handled in its partially saturated form, 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione . nih.govnist.govflsouthern.edu This tetrahydro-derivative is typically formed via a Diels-Alder reaction. flsouthern.edu Subsequent oxidation or dehydroaromatization can then lead to the fully aromatic this compound system.
The presence of the two phenyl substituents dramatically influences the molecule's properties. They add significant steric bulk and modify the electronic characteristics of the benzofuranone core through π-system conjugation. The dione functionality imparts high reactivity, making the molecule a versatile intermediate for further chemical transformations.
Table 1: Physicochemical Properties of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov
| Property | Value |
| IUPAC Name | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
| Molecular Formula | C₂₀H₁₆O₃ |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 20929-46-8 |
| Appearance | Solid (form not specified) |
| InChI Key | QBTDNXVTAHQRRU-UHFFFAOYSA-N |
Scope and Objectives of Academic Inquiry into this compound
Academic research into this compound and its tetrahydro precursor primarily focuses on its utility as a synthetic building block in materials science and organic synthesis.
A key objective documented in the literature is its use as a monomer precursor for the synthesis of advanced organic polymers. flsouthern.edu Specifically, the tetrahydro-derivative, synthesized through a Diels-Alder reaction, is an intermediate in the path to creating poly(p-phenylene). flsouthern.edu Poly(p-phenylene) is an organic polymer with semiconductive properties, making it a material of interest for electronics. flsouthern.edu The academic inquiry in this context involves optimizing the synthesis of the monomer and its subsequent polymerization to produce environmentally friendlier alternatives to traditional inorganic semiconductors. flsouthern.edu
The research scope includes the initial Diels-Alder reaction to form the tetrahydro-derivative and the subsequent, often challenging, oxidation step to achieve the fully aromatized terphenyl compound needed for polymerization. flsouthern.edu While direct biological studies on this specific compound are not widely reported, the broader significance of the benzofuranone scaffold in medicinal chemistry suggests a potential, albeit less explored, scope of inquiry into synthesizing and screening derivatives for pharmacological activity. nih.govscienceopen.comresearchgate.net The primary focus remains on its role as a well-defined intermediate for creating larger, functional organic materials.
Structure
3D Structure
Properties
CAS No. |
1162-64-7 |
|---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4,7-diphenyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C20H12O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
SLWAADXFJSKGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C(=O)OC3=O |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Diphenyl 2 Benzofuran 1,3 Dione and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4,7-Diphenyl-2-benzofuran-1,3-dione offers several logical pathways for its construction. The most straightforward disconnection is the anhydride (B1165640) bond, which points to 3,6-diphenylphthalic acid as the immediate precursor. This dicarboxylic acid can be readily converted to the target anhydride, typically through thermal or chemical dehydration.
The primary challenge then becomes the synthesis of the sterically hindered 3,6-diphenylphthalic acid. Two key disconnection strategies emerge for this intermediate:
Double Cross-Coupling: This approach involves the disconnection of the two aryl-aryl (C-C) bonds. The synthesis would start from a 3,6-dihalophthalic acid derivative (e.g., the dimethyl ester) and two equivalents of a phenyl-organometallic reagent (e.g., phenylboronic acid) via a twofold Suzuki cross-coupling reaction. Subsequent hydrolysis of the ester groups would yield the desired dicarboxylic acid.
Diels-Alder Cycloaddition: A more convergent and powerful strategy involves forming the central benzene (B151609) ring itself. A [4+2] cycloaddition reaction between 2,5-diphenylfuran (acting as the diene) and dimethyl acetylenedicarboxylate (as the dienophile) would form a bicyclic adduct. This adduct can then be aromatized, often with acid catalysis, and the resulting dimethyl 3,6-diphenylphthalate can be hydrolyzed to the target diacid. This method is particularly elegant for establishing the 1,4-relationship of the phenyl substituents on the benzene ring.
Classical Approaches to Benzofuranone and Furanone Ring Systems
Classical synthetic methods, while sometimes requiring harsh conditions, remain fundamental for constructing benzofuranone and furanone cores.
Condensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of key carbon-carbon and carbon-oxygen bonds.
Aldol (B89426) and Knoevenagel-type Condensations: These reactions are widely used to build up the necessary carbon framework. For instance, the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can produce highly functionalized benzofurans. organic-chemistry.org Similarly, the condensation of benzofuran-3(2H)-ones (coumaran-3-ones) with aldehydes or more electrophilic α,β-dicarbonyl compounds, often catalyzed by clays (B1170129) under microwave irradiation, yields aurone (B1235358) derivatives. mdpi.com A notable example is the proline-catalyzed aldol condensation between benzofuranone and various aldehydes to create arylidene benzofuranone intermediates.
Multi-component Reactions: One-pot multi-component strategies offer an efficient route to complex structures. A three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid has been developed to synthesize substituted benzofuran-3-ylacetic acids, demonstrating the power of combining several reaction steps in a single operation. researchgate.net
Table 1: Examples of Classical Condensation Reactions
| Reaction Type | Precursors | Catalyst/Conditions | Product Type |
| Aldol Condensation | Benzofuran-3(2H)-one, Benzil | Clay (K10, KSF), Microwave | Acylaurone |
| Aldol Condensation | Salicylaldehyde derivatives, α-haloketones | Triethylamine (base) | Benzofuran (B130515) derivatives |
| Multi-component | Polyalkoxyphenol, Arylglyoxal, Meldrum's acid | MeCN, then Acid | Benzofuran-3-ylacetic acid |
Intramolecular cyclization is a critical step in forming the furanone ring onto the benzene nucleus.
Friedel-Crafts Acylation/Alkylation: A common classical strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound. nsf.gov This Friedel-Crafts-type reaction can have regioselectivity issues; if both ortho positions on the phenol (B47542) ring are available, the reaction often favors the sterically less-hindered product. nsf.govoregonstate.edu
Acid-Catalyzed Cascade Reactions: Modern variations on classical themes often use strong acids to promote cascade reactions. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group, in the presence of a Lewis acid like AlCl₃ and a protic acid like trifluoroacetic acid (TFA), can lead directly to highly substituted benzofuranones. nsf.govoregonstate.edu Similarly, a metal-free tandem Friedel-Crafts/lactonization catalyzed by perchloric acid (HClO₄) can synthesize 3,3-disubstituted benzofuranones from tertiary α-hydroxy acid esters and phenols. organic-chemistry.org
Phthalides (isobenzofuran-1(3H)-ones) and related lactones are valuable intermediates in the synthesis of benzofuranone frameworks, particularly for structures like this compound, which is a phthalic anhydride. Phthalides can be considered a reduced form of the phthalic acid precursor needed for the target dione (B5365651). The strategic manipulation of substituted phthalides, often derived from the cyclization of o-formyl- or o-acylbenzoic acids, can provide access to the requisite substitution patterns on the benzene ring. Subsequent oxidation of the phthalide (B148349) ring opens it to the corresponding phthalic acid, which can then be dehydrated to the anhydride. This makes the synthesis and functionalization of phthalides an important indirect route to substituted 2-benzofuran-1,3-diones.
Modern Catalytic Methods in the Synthesis of this compound Frameworks
The advent of transition metal catalysis has revolutionized heterocyclic synthesis, offering mild, efficient, and highly selective methods for constructing complex molecular architectures.
A variety of transition metals have been employed to catalyze the key bond-forming steps in the synthesis of benzofuran and benzofuranone rings.
Palladium: Palladium is arguably the most versatile metal for this purpose. Key palladium-catalyzed reactions include:
C-H Activation/Oxidative Cyclization: This powerful strategy allows for the direct coupling of C-H bonds with other functional groups. For example, the Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation yields benzofuranones. organic-chemistry.org Another approach involves the reaction of 2-hydroxystyrenes with iodobenzenes through a tandem C-H activation/oxidation sequence. nih.govrsc.org
Heck Reaction and Annulation: Intramolecular Heck reactions are frequently used for cyclization. nih.gov Palladium-catalyzed heteroannulation of o-iodophenol with various acetylenic compounds is a well-established route to 2-substituted benzofurans. researchgate.net
Hydroesterification: The palladium-catalyzed hydroesterification of alkenylphenols provides an effective pathway to lactones, including benzofuranones, with high regioselectivity. organic-chemistry.org
Copper: Copper catalysis is particularly effective for forming C-O bonds. Common applications include:
Intramolecular C-O Coupling: Copper catalysts are used for the ring closure of 2-haloaromatic ketones and in the decarboxylative cyclization of coumarins to yield benzofurans. organic-chemistry.org
Oxidative Annulation: Copper can mediate the oxidative annulation of phenols with both unactivated internal alkynes and terminal alkynes to afford polysubstituted benzofurans. rsc.orgrsc.org The combination of palladium and copper (Sonogashira conditions) is also widely used to couple terminal alkynes with iodophenols, followed by intramolecular cyclization. nih.govresearchgate.net
Rhodium: Rhodium catalysts excel in C-H activation and annulation reactions.
Directed C-H Functionalization: Rhodium complexes can catalyze the annulation of 1,3-diynes with N-benzoxyacetamides via C-H activation and migratory insertion to produce benzofuran derivatives. nih.gov
Vinylene Transfer: A selective synthesis of C4-substituted benzofurans has been achieved through the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. nih.govnih.gov
Gold: Gold catalysts, known for their carbophilicity, are adept at activating alkynes for nucleophilic attack.
Alkoxylation/Cyclization Cascades: Gold(I) complexes catalyze the intramolecular cyclization of 2-alkynylaryl ethers. rsc.org A novel cascade involving gold-catalyzed intermolecular alkoxylation, Claisen rearrangement, and condensation of quinols and alkynyl esters has been developed to produce diverse benzofuran derivatives. nih.govnih.gov
Platinum: Platinum has been used to generate α,β-unsaturated carbene intermediates from propargylic ethers, which then undergo intramolecular cyclization to form the benzofuran ring. nih.gov
Table 2: Overview of Modern Catalytic Methods for Benzofuran/Benzofuranone Synthesis
| Metal | Catalyst System (Example) | Reaction Type | Substrates | Product Type |
| Palladium | Pd(OAc)₂, oxidant | C-H Activation / Intramolecular C-O Cyclization | Phenylacetic acids, Alkenylphenols | Benzofuranones |
| PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling / Annulation | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | |
| Pd₂(dba)₃, ligand | Intramolecular C-O Coupling | Aryl o-bromobenzyl ketones | 2-Arylbenzofurans | |
| Copper | CuI, 1,10-phenanthroline | Intramolecular C-O Coupling | 2-Haloaromatic ketones | Benzofurans |
| Cu(OAc)₂, oxidant | Oxidative Annulation | Phenols, Internal Alkynes | Polysubstituted Benzofurans | |
| Rhodium | [Cp*RhCl₂]₂, AgSbF₆ | C-H Alkenylation / Annulation | m-Hydroxybenzoic acids, Alkynes | Substituted Benzofurans |
| CpRh complex | Vinylene Transfer Annulation | m-Salicylic acid derivatives, Vinylene carbonate | C4-Substituted Benzofurans | |
| Gold | JohnPhosAuCl, AgNTf₂ | Alkoxylation / Claisen Cascade | Quinols, Alkynyl Esters | Benzofuran derivatives |
| Au-NHC complex | Migratory Cyclization | 2-Alkynylaryl ethers | 2,3-Disubstituted Benzofurans | |
| Platinum | PtCl₂ | Carbene Formation / Cyclization | Alkynes with propargylic ethers | Substituted Benzofurans |
Transition Metal-Catalyzed Cyclizations (e.g., Gold, Palladium, Rhodium, Copper, Platinum)
Alkyne Activation and Heterocyclization Pathways
The activation of alkynes presents a versatile strategy for the formation of the benzofuran ring system. While direct synthesis of this compound via this method is not extensively documented, analogous syntheses of benzofuran derivatives highlight the potential of this approach.
Transition metal catalysts, particularly copper and palladium, are frequently employed to facilitate the cyclization of phenols with alkynes. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes offers a pathway to various benzofuran derivatives documentsdelivered.com. Similarly, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for regioselective synthesis of polysubstituted benzofurans rsc.org. These methods typically involve the nucleophilic addition of the phenol to the activated alkyne followed by an intramolecular cyclization.
Rhodium catalysis has also been utilized in the synthesis of benzofuran rings through the C-H directing group migration between 1,3-diynes and N-phenoxyacetamides acs.org. Furthermore, indium(III) halides have been shown to catalyze the hydroalkoxylation of ortho-alkynylphenols to yield benzofurans nih.gov.
A notable reaction for the formation of the benzofuran-2,3-dione (B1329812) core involves the intramolecular Friedel-Crafts acylation of oxalyl chloride derivatives of phenols. This approach has been used to synthesize various substituted benzofuran-2,3-diones, which can then undergo ring-opening reactions to form alkyl aryloxalates, valuable synthetic intermediates hanyang.ac.kr.
C-H Activation and Cross-Coupling Strategies
Direct C-H activation has emerged as a powerful tool for the construction of complex molecules, including benzofuranones. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.
Palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, directly affords benzofuranones mdpi.com. This methodology has even been adapted for enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox cycle mdpi.com. Rhodium(III) catalysis has also been successfully applied to the synthesis of benzofuran-3(2H)-ones through the C-H/C-C bond activation and cascade annulation of salicylaldehydes with strained bicyclobutanes rsc.org.
Ruthenium-catalyzed C-H activation and cyclization of m-hydroxybenzoic acids with alkynes under aerobic conditions provides rapid access to diarylbenzofuran scaffolds acs.org. These examples showcase the utility of C-H activation in forging the benzofuranone core, suggesting potential pathways to analogues of this compound.
Organocatalysis in Benzofuranone Synthesis
Organocatalysis offers a metal-free alternative for the synthesis of chiral benzofuranones. Cinchona alkaloids, for instance, have been employed as catalysts in the asymmetric synthesis of these compounds google.comresearchgate.net.
A common challenge in organocatalysis is the aggregation of the catalyst, which can lead to a decrease in reaction efficiency and selectivity. Studies on the asymmetric synthesis of chiral benzofuranones have revealed that the portionwise addition of reagents can mitigate catalyst aggregation, leading to a significant increase in reaction yield google.com. This phenomenon is attributed to the promotion of catalyst aggregation by one of the reagents, a quinone, through weak, non-covalent interactions google.com. Understanding and controlling these supramolecular interactions are crucial for optimizing organocatalytic routes to benzofuranones.
Photochemical and Electrocatalytic Approaches
Photochemical and electrocatalytic methods represent emerging strategies in organic synthesis, often providing unique reactivity and milder reaction conditions. While specific applications to the synthesis of this compound are not widely reported, related transformations suggest the feasibility of these approaches.
Visible-light-mediated catalysis has been used for the synthesis of benzofuran heterocycles from disulfides and enynes acs.org. Photochemical reactions have also been employed to synthesize various benzofuran compounds, highlighting the potential of light-induced transformations in constructing this heterocyclic core researchgate.net.
Electrochemical methods offer another avenue for benzofuran synthesis. The electrochemical oxidation of catechols and hydroquinones in the presence of nucleophiles can lead to the formation of benzofuran derivatives researchgate.net. These methods provide a green alternative to traditional chemical oxidants.
Advanced Synthetic Techniques for this compound
To enhance reaction efficiency, reduce reaction times, and improve the environmental footprint of synthetic processes, advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles are increasingly being adopted.
Microwave-Assisted Synthesis
Microwave irradiation has proven to be a valuable tool in accelerating organic reactions. In the context of benzofuran synthesis, microwave-assisted methods have been shown to significantly shorten reaction times and improve yields compared to conventional heating acs.org.
One-pot, three-component syntheses of 2,3-disubstituted benzo[b]furans under Sonogashira conditions have been efficiently carried out using microwave irradiation acs.org. This approach, involving the coupling of 2-iodophenols, terminal acetylenes, and aryl iodides, benefits from the rapid heating provided by microwaves, which minimizes the formation of side products acs.org. The utility of microwave-assisted synthesis has also been demonstrated in the preparation of various heterocyclic systems, including those related to benzofurans chemscene.comnih.govchemspider.com.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several aspects of green chemistry can be considered.
The initial Diels-Alder synthesis of the tetrahydro-precursor is itself an atom-economical reaction. Further development of this synthesis with a focus on using environmentally benign solvents and catalysts aligns with green chemistry principles flsouthern.edu. One-pot syntheses, which reduce the number of workup and purification steps, are another key aspect of green synthetic design. The development of one-pot procedures for benzofuran synthesis, such as the copper-catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents, exemplifies this approach acs.org.
The use of catalysis, whether it be transition metal, organo-, or electrocatalysis, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The replacement of stoichiometric reagents with catalytic alternatives is a continual goal in the green synthesis of complex molecules.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms
General approaches to chiral benzofurans often involve asymmetric catalysis or the use of chiral starting materials. For instance, enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through sequential C-H functionalization reactions, including a rhodium-catalyzed enantioselective intermolecular C-H insertion. nih.gov Another approach involves the use of cinchona squaramide-based organocatalysts for enantioselective intramolecular oxa-Michael reactions to yield 1,3-dihydroisobenzofurans. organic-chemistry.org
However, the applicability of these methods to the synthesis of this compound, which possesses a cyclic anhydride moiety and lacks chiral centers in its aromatic form, is not established. The creation of enantiomeric or diastereomeric forms would necessitate the introduction of chiral centers, for example, through a stereoselective reaction involving the furan (B31954) ring or its substituents, for which specific procedures for this compound class are not detailed in the available research.
Further investigation into specialized catalytic systems or chiral auxiliaries might be required to develop synthetic routes that can produce enantiomerically enriched or diastereomerically pure forms of substituted 2-benzofuran-1,3-diones. At present, the focus of stereoselective benzofuran synthesis appears to be concentrated on derivatives other than the 1,3-dione class.
Mechanistic Investigations of Reactions Involving 4,7 Diphenyl 2 Benzofuran 1,3 Dione
Reaction Pathways and Transition State Analysis
Detailed reaction pathways and transition state analyses for 4,7-diphenyl-2-benzofuran-1,3-dione are not widely available. However, insights can be drawn from computational studies on related structures, such as the formation of phthalic anhydride (B1165640) from trimethylsilyl (B98337) methyl phthalate. In such pyrolytic elimination reactions, two potential pathways involving either Si-O or C-O bond dissociation are considered. Density functional theory (DFT) calculations have been used to compare these routes, determining the activation energies and the structures of the transition states. researchgate.net
For the conversion of trimethylsilyl methyl phthalate, the transition state for the Si-O bond dissociation pathway was found to be more energetically favorable than the C-O bond dissociation pathway, with a calculated activation energy of approximately 50.4 kcal/mol. researchgate.net Natural bond orbital (NBO) analysis of the transition state indicated the simultaneous breaking of the O-Si bond and formation of a new C-O bond to yield the cyclic anhydride. researchgate.net Intrinsic reaction coordinate (IRC) calculations confirmed that the identified transition state correctly connects the reactant to the final phthalic anhydride product. researchgate.net While these findings pertain to the formation of the parent phthalic anhydride, they provide a methodological framework for how the reaction pathways and transition states of derivatives like this compound could be analyzed.
Role of Intermediates in Benzofuranone Formation and Transformation
The transformation of benzofuranone structures often proceeds through various reactive intermediates. For instance, in reactions involving 1,3-diphenylisobenzofuran (B146845) (the diene precursor to the tetrahydro-dione), oxidation leads to the formation of 1,2-phenylene-1,2-bis(phenylmethanone). mdpi.com This transformation suggests that under certain conditions, the isobenzofuran (B1246724) ring system can undergo rearrangement and oxidation.
In the context of constructing fused benzofuran (B130515) systems, dearomative cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been shown to proceed through discrete intermediates. nih.gov A plausible mechanism involves the base-mediated formation of a nucleophilic intermediate from the para-quinamine, which then attacks the electron-deficient 2-nitrobenzofuran. nih.gov This is followed by an intramolecular cyclization and elimination of the nitrite (B80452) group to afford the polycyclic benzofuro[3,2-b]indol-3-one product. nih.gov Although this reaction does not directly involve this compound, it highlights the types of intermediates that can be pivotal in the transformation of substituted benzofuran cores.
Intramolecular Cycloaddition Mechanisms
Intramolecular cycloadditions are powerful reactions for the construction of complex polycyclic systems. Typically, this involves a molecule containing both a diene and a dienophile (or a 1,3-dipole and a dipolarophile) connected by a tether. The aromatic nature of the furan (B31954) ring in this compound makes it a poor diene for a standard Diels-Alder reaction. However, derivatization could enable such transformations.
Influence of Substituents on Reaction Selectivity and Efficiency
Substituents play a critical role in directing the outcome and rate of chemical reactions. In the context of cycloadditions, the electronic nature of substituents on either the diene or dienophile can significantly alter reactivity. Computational studies on the Diels-Alder reaction of substituted furans with maleic anhydride have shown that electron-donating groups (like -OMe and -Me) on the furan ring increase the reaction rate, while electron-withdrawing groups (-CHO, -NO2, -CN) decrease it. researchgate.net This effect is correlated with the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net
The position of the substituent is also crucial. For furans, substituents at the 3-position generally lead to lower activation barriers compared to substitution at the 2-position. researchgate.net In the case of this compound, the two phenyl groups are expected to exert significant electronic and steric influence on the reactivity of the anhydride moiety and the benzofuran core. For instance, in polymerization reactions with diamines to form polyimides, the phenyl substituents would affect the electrophilicity of the carbonyl carbons and could influence the properties and processability of the resulting polymer. However, specific studies quantifying these effects on the reaction selectivity and efficiency of this compound are not readily found in the surveyed literature.
Derivatives and Structural Modifications of 4,7 Diphenyl 2 Benzofuran 1,3 Dione
Synthesis of Functionalized 4,7-Diphenyl-2-benzofuran-1,3-dione Derivatives
The synthesis of the core structure of this compound is often achieved through a multi-step process. A common initial step involves a Diels-Alder reaction between a substituted 1,3-butadiene (B125203) and a suitable dienophile, such as maleic anhydride (B1165640), to form a tetrahydrobenzofuran precursor. For instance, the reaction of 1,4-diphenyl-1,3-butadiene with maleic anhydride yields 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. nih.gov Subsequent dehydroaromatization of this intermediate leads to the fully aromatic benzofuranone core.
Functionalization of this core structure can be achieved through various synthetic methodologies. One approach involves the introduction of functional groups onto the phenyl rings or the benzofuranone moiety. For example, bromination of the terphenyl compound resulting from dehydroaromatization can introduce bromine atoms, which then serve as handles for further cross-coupling reactions like Suzuki or Ullmann homocoupling to form polymers. nih.gov
General strategies for the synthesis of functionalized benzofurans often employ transition-metal-catalyzed reactions. These can include intramolecular cyclization of substituted phenols or intermolecular coupling reactions. While not specific to this compound, these methods provide a toolbox for creating a diverse range of derivatives.
A hypothetical reaction scheme for the synthesis of a functionalized derivative is presented below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1,4-diphenyl-1,3-butadiene, Maleic anhydride | Heat (Diels-Alder reaction) | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
| 2 | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | Dehydrogenation agent (e.g., DDQ) | This compound |
| 3 | This compound | Bromine, Lewis acid | Bromo-4,7-diphenyl-2-benzofuran-1,3-dione |
| 4 | Bromo-4,7-diphenyl-2-benzofuran-1,3-dione, Arylboronic acid | Palladium catalyst, Base (Suzuki coupling) | Aryl-substituted-4,7-diphenyl-2-benzofuran-1,3-dione |
Exploration of Peripheral Modifications on Phenyl and Benzofuranone Moieties
Peripheral modifications of the this compound scaffold are crucial for fine-tuning its electronic and steric properties. These modifications can be introduced on the two phenyl rings or directly onto the benzofuranone core.
Modifications on the Benzofuranone Moiety: The benzofuranone core itself can also be functionalized. The introduction of halogens, such as bromine or chlorine, can alter the reactivity of the molecule, making it more susceptible to further chemical transformations. nih.gov These halogenated derivatives can serve as versatile building blocks for the synthesis of more complex structures through cross-coupling reactions.
Isomeric and Conformer Analysis for Substituted Systems
The introduction of substituents on the this compound framework can lead to the formation of various isomers and conformers. The rotational freedom of the phenyl rings around the single bonds connecting them to the benzofuranone core allows for different spatial arrangements.
Isomers: Depending on the position of substitution, constitutional isomers can be formed. For example, monosubstitution on one of the phenyl rings can lead to ortho-, meta-, and para-isomers, each with distinct electronic and steric profiles.
Conformers: The dihedral angles between the phenyl rings and the benzofuranone plane define the conformation of the molecule. These conformations can range from a nearly planar arrangement to a more twisted geometry. The preferred conformation is influenced by the steric bulk of the substituents and intramolecular interactions. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the most stable conformers and the energy barriers between them. The conformation of the molecule can have a significant impact on its photophysical properties and its packing in the solid state, which is critical for applications in organic electronics.
Structure-Property Relationships in Non-Biological Contexts
Understanding the relationship between the molecular structure of this compound derivatives and their properties is essential for designing materials with specific functionalities.
The electronic properties of these derivatives are highly tunable through chemical modification. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-Donating Groups (EDGs): Groups like -OCH₃ and -CH₃ increase the HOMO energy level, which generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This also tends to reduce the HOMO-LUMO gap.
The modulation of the HOMO-LUMO gap is a key strategy in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Illustrative Table of Substituent Effects on Electronic Properties:
| Substituent (on Phenyl Ring) | Nature | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on Band Gap |
| -H (unsubstituted) | Neutral | Reference | Reference | Reference |
| -OCH₃ | Strong EDG | Increase | Slight Increase | Decrease |
| -CH₃ | Weak EDG | Slight Increase | Negligible | Slight Decrease |
| -Cl | Weak EWG | Decrease | Decrease | Slight Decrease |
| -CN | Strong EWG | Significant Decrease | Significant Decrease | Decrease |
| -NO₂ | Very Strong EWG | Very Significant Decrease | Very Significant Decrease | Significant Decrease |
The size and position of substituents can exert significant steric effects, influencing both the reactivity of the molecule and its three-dimensional structure.
Reactivity: Bulky substituents near the reactive sites can hinder the approach of reagents, thereby slowing down or preventing certain reactions. For example, ortho-substituents on the phenyl rings can sterically shield the connection to the benzofuranone core, potentially affecting reactions that target this linkage.
Molecular Architecture: Steric hindrance between adjacent groups can force the molecule to adopt a non-planar conformation. For instance, bulky ortho-substituents on the phenyl rings will likely cause a larger dihedral angle between the phenyl rings and the benzofuranone plane. This twisting of the molecular backbone can disrupt π-conjugation, leading to a blue-shift in the absorption spectrum. However, in the solid state, such non-planar structures can sometimes prevent close packing and reduce intermolecular interactions, which can be beneficial for achieving high fluorescence quantum yields in the solid state.
Illustrative Table of Steric Effects:
| Substituent Position | Steric Bulk | Expected Dihedral Angle | Expected Impact on π-Conjugation |
| para- | Low to High | Minimal change | Minimal change |
| meta- | Low to High | Small increase | Small decrease |
| ortho- | Low | Moderate increase | Moderate decrease |
| ortho- | High | Significant increase | Significant decrease |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,7-Diphenyl-2-benzofuran-1,3-dione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms.
Methodologies:
¹H NMR Spectroscopy: In a ¹H NMR experiment, the subject compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The resulting spectrum displays signals (resonances) for each chemically non-equivalent proton. The chemical shift (δ, in ppm) of a signal indicates the electronic environment of the proton. For this compound, the spectrum is expected to show signals exclusively in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl substituents and the two protons on the central benzene (B151609) ring would produce distinct signals. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal information about neighboring protons.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the anhydride (B1165640) group at a significantly downfield chemical shift (e.g., ~160-170 ppm). The remaining signals would correspond to the various aromatic carbons of the central ring and the phenyl substituents.
While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted. In contrast, spectral data for the related compound 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (the Diels-Alder adduct of 1,3-diphenylisobenzofuran (B146845) and maleic anhydride) shows additional signals in the aliphatic region of the ¹H NMR spectrum due to the saturated tetrahydro- portion of the molecule. smolecule.comnist.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplets due to protons on the central benzene and two phenyl rings. |
| Carbonyl Carbons | ¹³C NMR | ~160 - 170 | Characteristic of anhydride carbonyl groups. |
| Aromatic Carbons | ¹³C NMR | ~120 - 150 | Multiple signals corresponding to the substituted and unsubstituted carbons of the three aromatic rings. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.
Methodologies:
Molecular Weight Determination: For this compound (molecular formula C₂₀H₁₂O₃), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight with high precision (calculated monoisotopic mass: 300.0786 g/mol ). This allows for unambiguous confirmation of the elemental composition.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and several fragment ion peaks. For a cyclic anhydride, characteristic fragmentation pathways include the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂). This pattern is observed in the mass spectrum of the parent compound, phthalic anhydride . nist.gov
Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are "softer" methods that cause less fragmentation. They are particularly useful for confirming the molecular weight by predominantly showing the molecular ion or a protonated/adduct ion ([M+H]⁺, [M+Na]⁺, etc.).
Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. The resulting daughter ions provide detailed information about the molecule's substructures and connectivity.
The NIST WebBook contains mass spectrum data for the related 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione , which has a molecular weight of 304.34 g/mol . nist.gov Analysis of its fragmentation would differ due to the presence of the tetrahydro-cyclohexene ring structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods ideal for functional group identification.
Methodologies:
Infrared Spectroscopy: The IR spectrum of this compound is expected to be dominated by the intense absorptions of the anhydride functional group. Cyclic anhydrides exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.com For conjugated cyclic anhydrides like this one, these bands typically appear at high wavenumbers. The lower-wavenumber peak is generally more intense in cyclic anhydrides. spectroscopyonline.com Additional bands corresponding to aromatic C=C stretching, aromatic C-H stretching, and C-O-C stretching of the anhydride ring would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds like aromatic C=C bonds often produce strong Raman signals, which can be useful in characterizing the phenyl substituents and the central benzene ring.
The NIST database provides an IR spectrum for phthalic anhydride , showing the characteristic anhydride C=O stretches. nist.gov These serve as a reference for identifying the core functional group in the diphenyl-substituted derivative.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | Cyclic Anhydride | ~1850 - 1800 | Strong |
| Symmetric C=O Stretch | Cyclic Anhydride | ~1780 - 1740 | Very Strong |
| Aromatic C=C Stretch | Aromatic Ring | ~1600 - 1450 | Medium to Weak |
| C-O-C Stretch | Anhydride | ~1300 - 1200 | Strong |
| Aromatic C-H Bending | Aromatic Ring | ~900 - 675 | Strong |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated π-electron systems.
Methodologies: The structure of this compound features an extensive conjugated system, encompassing the benzofuran (B130515) core and the two phenyl substituents. This high degree of conjugation is expected to result in strong absorption bands in the UV region, likely extending into the visible part of the spectrum.
π → π Transitions:* The primary electronic transitions observed will be of the π → π* type, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation.
Solvatochromism: The position and intensity of the absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studying the compound's spectrum in a range of solvents with different polarities can provide insights into the nature of the electronic excited state. Studies on related conjugated systems, such as derivatives of phthalic anhydride and naphthalic anhydride , show how substituent effects and conjugation influence their absorption spectra. uni.eduresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
Methodologies:
Single-Crystal X-ray Diffraction: To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group of the crystal. Computational methods are then used to solve the phase problem and generate an initial electron density map, from which an atomic model of the molecule is built. This model is subsequently refined to achieve the best possible fit with the experimental data. The final structure would confirm the planarity of the benzofuran-dione core and reveal the torsion angles of the phenyl substituents relative to the central ring system. Although a crystal structure for the target compound is not readily available, numerous structures of related benzofuran derivatives have been determined, demonstrating the power of this technique. spectroscopyonline.comhmdb.ca
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used.
Methodologies:
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. A solution of the sample is pumped through a column packed with a stationary phase (e.g., C18 silica (B1680970) gel for reversed-phase HPLC). The components separate based on their differential partitioning between the mobile phase and the stationary phase. A detector (e.g., UV-Vis) at the column outlet records the signal as a function of time. A pure sample should ideally show a single sharp peak. The technique can be used to quantify purity by comparing the area of the main peak to the areas of any impurity peaks. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. While the high molecular weight and polarity of this compound might make it challenging for standard GC, GC-MS data is available for its more volatile tetrahydro- derivative. nih.gov
Theoretical and Computational Studies on 4,7 Diphenyl 2 Benzofuran 1,3 Dione
Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are workhorses in this field, providing a balance between accuracy and computational cost. For 4,7-Diphenyl-2-benzofuran-1,3-dione, DFT calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's kinetic stability and its propensity to participate in chemical reactions.
A general approach for this compound would involve:
Geometry Optimization: Finding the lowest energy structure.
Frequency Analysis: Confirming the optimized structure as a true minimum on the potential energy surface.
Molecular Orbital Analysis: Investigating the HOMO and LUMO to understand sites of electrophilic and nucleophilic attack.
TD-DFT Calculations: Predicting the UV-Vis absorption spectrum.
While no specific data is published, a hypothetical table of DFT-calculated parameters for this compound might look like the following:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule with two phenyl rings like this compound, MD simulations can provide critical information about its conformational flexibility. The rotation of the phenyl groups relative to the benzofuran (B130515) core can lead to different conformers, each with distinct energies and properties.
MD simulations would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.
Force Field Application: Using a classical force field to describe the interactions between atoms.
Simulation Run: Solving Newton's equations of motion to track the trajectory of each atom over time.
Analysis: Analyzing the trajectories to understand conformational changes, intermolecular interactions (e.g., with solvent or other molecules), and to calculate thermodynamic properties.
A thorough search of the scientific literature did not yield any specific molecular dynamics studies focused on this compound. However, MD simulations are widely used to study the conformational preferences and intermolecular interactions of various organic molecules, including those with similar structural motifs. nih.gov
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting various spectroscopic signatures, which can aid in the identification and characterization of compounds. For this compound, computational methods could predict:
Infrared (IR) and Raman Spectra: DFT calculations can predict vibrational frequencies. These calculated spectra, when appropriately scaled, can be compared with experimental data to assign vibrational modes to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C atoms can be calculated. These predictions are invaluable for interpreting complex experimental NMR spectra.
UV-Vis Spectra: As mentioned earlier, TD-DFT is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com
No specific computationally predicted spectroscopic data for this compound has been published. A hypothetical comparison of experimental versus calculated data is presented below to illustrate the principle:
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value |
| IR (C=O stretch) | 1750, 1820 cm⁻¹ | 1765, 1835 cm⁻¹ |
| ¹H NMR (aromatic) | 7.2-7.8 ppm | 7.1-7.7 ppm |
| UV-Vis (λmax) | 310 nm | 305 nm |
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. This is particularly useful for understanding reactions where intermediates are too short-lived to be observed experimentally.
For this compound, computational studies could explore its synthesis, for example, through a Diels-Alder reaction followed by oxidation, or its subsequent reactions. flsouthern.eduwikipedia.org Computational elucidation of reaction mechanisms for related benzofuran and dione (B5365651) compounds has been successfully performed, providing deep insights into the reaction coordinates and the factors controlling selectivity.
A search of the literature did not reveal any computational studies on the reaction mechanisms involving this compound. Such a study would typically involve locating the structures of reactants, transition states, and products, and calculating their relative energies to map out the most favorable reaction pathway.
Applications of 4,7 Diphenyl 2 Benzofuran 1,3 Dione and Its Derivatives Non Biological
Utility as Building Blocks in Organic Synthesis
The compound 4,7-Diphenyl-2-benzofuran-1,3-dione, and more specifically its direct precursor, serves as a crucial building block in multi-step synthetic pathways. The synthesis typically begins with a Diels-Alder reaction between 1,4-diphenyl-1,3-butadiene and maleic anhydride (B1165640). flsouthern.edu This reaction produces the intermediate compound 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. flsouthern.edu
This tetrahydro- intermediate is the key building block that can then be subjected to a dehydroaromatization process to yield the fully aromatic this compound. flsouthern.edu The reactivity of the anhydride group and the stability of the aromatic system make this compound a valuable synthon for creating more complex molecules and polymers. The Diels-Alder cycloaddition is a powerful and widely used reaction in organic chemistry for forming six-membered rings, and its application here underscores the strategic importance of this intermediate in accessing the target diphenyl benzofuran-dione structure. flsouthern.educas.cz
Potential in Materials Science
The structural characteristics of this compound make it a promising candidate for various applications in materials science, from the creation of novel polymers to its use in advanced electronic devices.
Development of New Polymers and Copolymers
The dianhydride nature of this compound makes it an ideal monomer for the synthesis of high-performance polymers such as polyimides. Polyimides are a class of thermally stable polymers often derived from the reaction of a dianhydride with a diamine. vt.edumdpi.com The synthesis typically proceeds through a two-step method involving the formation of a soluble poly(amic acid) precursor, which is then cyclized into the final polyimide through thermal or chemical means. vt.edunih.gov The rigid, aromatic structure of this compound can impart desirable properties like high thermal stability and mechanical strength to the resulting polymers.
Furthermore, research has demonstrated the synthesis of a poly(p-phenylene) polymer, which possesses semiconductive properties, using the tetrahydro- precursor of the title compound. flsouthern.edu The synthetic strategy involves the initial Diels-Alder reaction followed by dehydroaromatization and subsequent functionalization (e.g., bromination) and polymerization via coupling reactions. flsouthern.edu
In a parallel vein, structurally related compounds have been successfully used to create novel copolymers. For instance, copolymers containing 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) (a close structural analogue where the dione (B5365651) is replaced by a thiadiazole unit) have been prepared through Horner or Suzuki polycondensation reactions. polymer.cnmdpi.com These examples highlight the potential of the 4,7-diphenyl aromatic system as a core unit in the design of new polymers and copolymers with specific electronic and physical properties.
Applications in Optoelectronic Devices (e.g., OLEDs, Solar Cells)
The potential of this compound and its derivatives extends to the field of optoelectronics. Donor-acceptor (D-A) conjugated copolymers are frequently used in organic solar cells. mdpi.com Research into copolymers based on the analogous 4,7-diphenyl-2,1,3-benzothiadiazole unit has shown promising results in photovoltaic applications. polymer.cnpolymer.cn When blended with an electron acceptor like PCBM, these copolymers function as the active layer in bulk-heterojunction solar cells. polymer.cn The deep-lying Highest Occupied Molecular Orbital (HOMO) energy levels of these copolymers contribute to good air stability and high open-circuit potential in the resulting devices. polymer.cn
The table below summarizes the performance of photovoltaic cells fabricated with copolymers containing the 4,7-diphenyl-2,1,3-benzothiadiazole moiety, illustrating the potential of this structural class.
| Copolymer Name | Power Conversion Efficiency (PCE) | Open Circuit Potential (Voc) |
| PF-DBT | 0.65% | 0.76 V |
| PP-DBT | 1.25% | 0.96 V |
| PT-DBT | 1.62% | 1.04 V |
| Data sourced from Macromolecules, 2009. polymer.cn |
Additionally, other benzofuran-based structures have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). nih.gov For example, dyes based on a thieno[2,3-f]benzofuran core have been synthesized and tested, demonstrating that the benzofuran (B130515) scaffold is effective for light-harvesting applications. nih.gov While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the development of new heterocyclic emitters is a very active area of research, suggesting potential future use. nih.govmdpi.com
Photochromic Materials
Photochromic materials are substances that can change their color upon exposure to light. This property arises from a reversible transformation between two forms having different absorption spectra. google.com Typically, these materials are based on specific classes of molecules such as spiro-oxazines or cyclic esters that can undergo ring-opening reactions. google.com While the rigid, aromatic structure of this compound is conducive to electronic applications, there is currently no specific research in the reviewed literature detailing its use or the use of its immediate derivatives in the development of photochromic materials. This remains a potential area for future investigation.
Semiconductors
Organic semiconductors are of increasing interest as a more environmentally friendly alternative to traditional inorganic semiconductors. flsouthern.edu Research focused on synthesizing a poly(p-phenylene) polymer from 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is driven by the fact that poly(p-phenylene) exhibits semiconductive properties. flsouthern.edu The successful synthesis of this polymer would confirm the utility of the this compound scaffold in creating new organic semiconductor materials for electronic applications. flsouthern.edu
Dyes and Pigments
The inherent chromophoric nature of extended aromatic systems suggests that this compound could serve as a basis for new dyes and pigments. Its structural similarity to compounds already used in dye-sensitized solar cells supports this potential. nih.gov The field of synthetic dyes often utilizes heterocyclic compounds as core structures. For example, various azo dyes containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and characterized for their spectroscopic properties, with applications ranging from classical pigments to monomers for OLEDs. mdpi.com The combination of the benzofuran-dione core with the two phenyl substituents provides a robust aromatic system that could be chemically modified to tune its color and other properties for use as a dye or pigment.
Use as Chemical Traps or Probes
The inherent structure of this compound, featuring a diene system within the furan (B31954) ring, theoretically positions it as a candidate for trapping reactive species. However, specific research detailing its efficacy and mechanisms in these applications is not prominently documented.
Singlet Oxygen Scavenging: The furan moiety is known to react with singlet oxygen via a [4+2] cycloaddition, leading to the formation of an endoperoxide. This reactivity is the basis for the use of some furan derivatives as chemical traps for this highly reactive form of oxygen. While analogous compounds like 1,3-diphenylisobenzofuran (B146845) are well-established singlet oxygen scavengers, specific kinetic data or mechanistic studies for this compound in this capacity are not found in the surveyed literature.
Diels-Alder Diene: The furan ring in the molecule can also act as a diene in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings. The electron-withdrawing nature of the anhydride group and the steric hindrance from the phenyl substituents would be expected to influence its reactivity and selectivity in such cycloadditions. However, specific examples of this compound being employed as a diene in Diels-Alder reactions are not detailed in available research.
Role in Catalysis
The potential for this compound and its derivatives to serve in catalytic applications, either as ligands for metal catalysts or as scaffolds for organocatalysts, remains an area with minimal exploration.
Ligand Design: The oxygen atoms of the anhydride and furan ring, as well as the pi-systems of the phenyl rings, offer potential coordination sites for metal centers. Modification of the core structure could lead to the development of novel ligands for various catalytic transformations. However, the synthesis and characterization of metal complexes involving this compound as a ligand are not described in the reviewed scientific reports.
Organocatalyst Scaffolds: The rigid, polycyclic framework of this compound could serve as a scaffold for the design of new organocatalysts. Functionalization of the phenyl rings or the anhydride moiety could introduce catalytically active groups. Nevertheless, there is a lack of published research demonstrating the use of this specific compound as a precursor or foundational structure for organocatalysts.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
4,7-Diphenyl-2-benzofuran-1,3-dione and its derivatives are recognized for their versatile chemical reactivity and potential applications in materials science and medicinal chemistry. The core structure, featuring a benzofuran (B130515) backbone with phenyl substituents, allows for a range of chemical transformations.
Current research has established that the related compound, 4,7-diphenylisobenzofuran, is a highly reactive intermediate. acs.org It readily participates in Diels-Alder reactions with various dienophiles, such as maleic anhydride (B1165640) and p-benzoquinone, to produce complex polycyclic structures. acs.org This reactivity is crucial for the synthesis of phenyl-substituted acenes, which are of interest for their electronic properties. acs.org
The synthesis of precursors to these reactive intermediates, such as (±)-4,7-diphenyl-1-hydroxyphthalan, has been a key focus, providing stable and manageable routes to the desired isobenzofuran (B1246724). acs.org The choice of solvent and catalyst, for instance, using glacial acetic acid, has been shown to be effective for the in-situ generation of 4,7-diphenylisobenzofuran and subsequent cycloaddition reactions. acs.org
From a biological perspective, some benzofuran derivatives have been investigated for their potential as anti-cancer agents, attributed to their ability to inhibit enzymes involved in tumor growth, and as antioxidants. smolecule.commdpi.com However, the specific biological activities of this compound itself are not yet extensively detailed in the available literature.
The structural and physical properties of related compounds have been characterized using techniques like 1H and 13C NMR spectroscopy and mass spectrometry. nih.govnist.gov These studies provide a foundational understanding of the molecule's conformation and electronic characteristics, which is essential for predicting its behavior in various chemical environments.
Unexplored Synthetic Avenues
While current synthetic routes to the 4,7-diphenylisobenzofuran core are effective, there remain several unexplored avenues that could lead to more efficient, greener, and diverse synthetic methodologies.
Catalytic Strategies: The application of modern catalytic systems represents a significant area for future exploration. acs.org While traditional methods often rely on stoichiometric reagents and harsh conditions, the development of novel catalysts could offer milder reaction conditions, higher yields, and improved selectivity. acs.org For instance, the use of transition metal catalysts, such as palladium, copper, nickel, or gold, could open up new pathways for the construction of the benzofuran ring system through cross-coupling and cyclization reactions. acs.org
Flow Chemistry and Process Optimization: The translation of batch synthesis methods to continuous flow processes is a largely unexplored area for this class of compounds. Flow chemistry could offer benefits such as enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates. flsouthern.edu This could be particularly advantageous for scaling up the production of this compound derivatives for material science applications.
Asymmetric Synthesis: The development of asymmetric synthetic routes to chiral derivatives of this compound is another promising direction. Chiral benzofurans are of significant interest in medicinal chemistry, and establishing enantioselective syntheses would be a valuable contribution to the field. This could involve the use of chiral catalysts, auxiliaries, or starting materials.
Novel Building Blocks: Exploration of a wider range of starting materials and building blocks could lead to the synthesis of novel analogues with unique properties. For example, the incorporation of different aryl or heteroaryl groups at the 4 and 7 positions could significantly modulate the electronic and photophysical properties of the resulting compounds.
Advanced Functional Material Design and Property Tuning
The unique structure of this compound makes it a promising scaffold for the design of advanced functional materials with tunable properties.
Organic Semiconductors: The phenyl-substituted benzofuran core is a component of poly(p-phenylene) type structures, which are known for their semiconducting properties. flsouthern.edu Future research could focus on the systematic synthesis of oligomers and polymers incorporating the this compound unit to create novel organic semiconductors. flsouthern.edu By varying the length of the polymer chain and introducing different functional groups, it may be possible to tune the bandgap, charge carrier mobility, and other key electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Photochromic Materials: Related dihydronaphthofuran systems have demonstrated photochromic behavior. rsc.org It would be worthwhile to investigate whether derivatives of this compound can be designed to exhibit similar light-responsive properties. This could lead to the development of new materials for optical data storage, smart windows, and molecular switches.
Luminescent Materials: The extended π-conjugation in the this compound framework suggests potential for luminescence. Research efforts could be directed towards synthesizing derivatives with enhanced fluorescence or phosphorescence. By strategically introducing electron-donating or electron-withdrawing groups, the emission wavelength and quantum yield could be fine-tuned for applications in bioimaging, sensors, and solid-state lighting.
Table 1: Potential Applications in Advanced Functional Materials
| Material Type | Potential Application | Key Properties to Tune |
| Organic Semiconductors | OFETs, OPVs, OLEDs | Bandgap, charge mobility, solubility |
| Photochromic Materials | Optical data storage, smart windows | Switching speed, color contrast, fatigue resistance |
| Luminescent Materials | Bioimaging, sensors, lighting | Emission wavelength, quantum yield, photostability |
Interdisciplinary Research Opportunities in Chemical Sciences
The study of this compound and its derivatives presents numerous opportunities for interdisciplinary collaboration across various branches of the chemical sciences.
Medicinal Chemistry and Chemical Biology: While some benzofurans show biological activity, the specific therapeutic potential of this compound remains largely untapped. smolecule.commdpi.com Collaborative efforts between synthetic organic chemists and biologists could lead to the design and synthesis of novel derivatives with targeted biological activities. mdpi.com For example, investigating their interactions with specific enzymes or receptors could uncover new leads for drug discovery programs. smolecule.com The compound's potential as a scaffold for developing agents against cancer or microbial infections warrants further investigation. mdpi.comrsc.org
Supramolecular Chemistry and Crystal Engineering: The planar, aromatic nature of the this compound core makes it an excellent candidate for studies in supramolecular chemistry. Research could focus on understanding and controlling the non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that govern the self-assembly of these molecules in the solid state. This knowledge could be applied to the rational design of crystalline materials with desired packing motifs and physical properties.
Computational and Theoretical Chemistry: Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Collaboration with computational chemists can help to predict the outcomes of reactions, guide the design of new synthetic targets, and rationalize experimentally observed properties. For instance, density functional theory (DFT) calculations could be employed to model the electronic transitions responsible for the photophysical behavior of these compounds.
Emerging Methodologies for Synthesis and Characterization
Advancements in analytical techniques and synthetic methodologies will be crucial for pushing the boundaries of research on this compound.
Advanced Spectroscopic and Spectrometric Techniques: While standard NMR and mass spectrometry are routinely used, the application of more advanced techniques could provide deeper structural insights. nih.govnist.gov Two-dimensional NMR techniques, for example, can be invaluable for unambiguously assigning the complex proton and carbon spectra of new derivatives. High-resolution mass spectrometry is essential for confirming the elemental composition of newly synthesized compounds. mdpi.com
In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, could provide real-time information about reaction kinetics and the formation of transient intermediates. This would be particularly useful for studying the formation and subsequent reactions of the highly reactive 4,7-diphenylisobenzofuran. acs.org
Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound and its derivatives for X-ray diffraction analysis would provide definitive proof of their three-dimensional structures. This information is critical for understanding structure-property relationships and for the rational design of new materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,7-Diphenyl-2-benzofuran-1,3-dione in laboratory settings?
- Methodological Answer : The compound can be synthesized via a [4+2] Diels-Alder cycloaddition between a substituted furan derivative and a diphenylacetylene dienophile. Organocatalytic methods, such as asymmetric catalysis using chiral amines, have been reported for analogous systems to control stereochemistry . Post-reaction oxidation (e.g., with MnO₂) converts intermediates into the dione structure. Purification typically involves column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity yields .
| Key Reaction Parameters |
|---|
| Catalyst: Chiral pyrrolidine derivatives |
| Solvent: Dichloromethane or toluene |
| Temperature: 0–25°C |
| Oxidation Agent: MnO₂ or CrO₃ |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR should show aromatic proton signals in the δ 7.2–7.6 ppm range (phenyl groups) and absence of sp³ hybridized protons, confirming aromaticity .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 304.3392 (C₂₀H₁₆O₃) .
-
Infrared (IR) Spectroscopy : Strong carbonyl stretches near 1770 cm⁻¹ and 1840 cm⁻¹ (anhydride C=O) .
-
X-ray Crystallography : Resolve the fused bicyclic structure and phenyl substituent positions .
Characterization Data ¹H NMR (CDCl₃): δ 7.45–7.55 (m, 10H, Ph), 6.20 (s, 2H, furan) HRMS (ESI+): m/z 304.3392 [M+H]⁺
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict regioselectivity in Diels-Alder reactions. The HOMO-LUMO gap of the dione determines its electrophilicity, while steric maps visualize phenyl group effects on transition states . Software like Gaussian or ORCA is recommended for optimizing geometries and calculating activation energies.
| Computational Parameters |
|---|
| Basis Set: 6-31G* |
| Solvent Model: PCM (dichloromethane) |
| Key Output: HOMO (-6.2 eV), LUMO (-1.8 eV) |
Q. How do steric and electronic effects of the phenyl substituents influence nucleophilic additions to this compound?
- Methodological Answer : The phenyl groups at positions 4 and 7 create steric hindrance, directing nucleophiles (e.g., amines, Grignard reagents) to attack the less hindered carbonyl group. Electron-withdrawing effects of the anhydride moiety enhance electrophilicity at the carbonyl carbons. Kinetic studies using varying nucleophiles (e.g., aniline vs. tert-butylamine) can quantify steric contributions, while Hammett plots correlate electronic effects .
Q. What mechanisms underlie the tautomerization or cyclization of derivatives of this compound under acidic conditions?
- Methodological Answer : Under acetic acid, N-aminophthalimide derivatives undergo 6-endo cyclization to form phthalazine-1,4-diones via Vilsmeier amidination. This thermodynamic pathway is favored over 5-exo cyclization due to aromatic stabilization. Monitoring by ¹H NMR (disappearance of NH₂ signals at δ 4.5–5.0 ppm) and DFT-based transition-state analysis validate the mechanism .
| Key Observations |
|---|
| Tautomerization Rate (AcOH, 25°C): t₁/₂ = 2.5 h |
| Activation Energy (DFT): ΔG‡ = 28.6 kcal/mol |
Data Contradictions and Resolution
- Evidence Conflict : Industrial synthesis methods in (continuous flow reactors) conflict with laboratory-scale catalytic approaches.
- Resolution : Continuous flow is optimal for reproducibility but requires specialized equipment. Laboratory settings prioritize catalytic asymmetry (e.g., organocatalysts) for stereochemical control, as noted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
